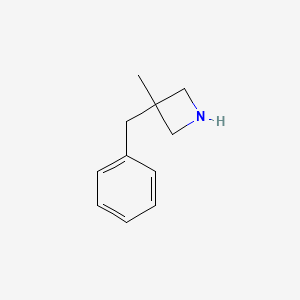

3-Benzyl-3-methyl-azetidine

Description

Overview of the Azetidine (B1206935) Ring System in Heterocyclic Chemistry

Azetidines are four-membered, saturated nitrogen-containing heterocyclic compounds that represent an important class of molecules in organic and medicinal chemistry. researchgate.netrsc.orgresearchgate.net As the nitrogen analogue of cyclobutane (B1203170), the azetidine scaffold is a foundational structure for a variety of more complex molecules, including natural products, pharmaceuticals, and synthetic intermediates. clockss.orgmagtech.com.cn The presence of the nitrogen atom within the four-membered ring imparts unique chemical and physical properties, distinguishing azetidines from their carbocyclic counterparts and other nitrogen heterocycles like aziridines (three-membered rings) and pyrrolidines (five-membered rings). clockss.orgrsc.org

The azetidine ring is a versatile building block, and its derivatives are explored in various chemical contexts. acs.orgrsc.org The substitution pattern on the ring, particularly at the C3-position, is of significant interest as it allows for the creation of rigid molecular frameworks. semanticscholar.org This structural rigidity is a valuable attribute in fields like medicinal chemistry for creating molecules with specific three-dimensional conformations.

The Role of Ring Strain in Four-Membered Nitrogen Heterocycles

A defining characteristic of the azetidine ring is its inherent ring strain. rsc.orgmsu.edu The total strain energy of the parent azetidine molecule is estimated to be approximately 25.2-25.4 kcal/mol. researchgate.netclockss.orgrsc.org This value is significantly higher than that of the more stable five-membered pyrrolidine (B122466) ring (around 5.8 kcal/mol) but comparable to that of the three-membered aziridine (B145994) ring (about 26.7 kcal/mol). researchgate.netrsc.org

This considerable ring strain is a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain from eclipsing interactions. chim.it The strain energy makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a reactivity that is exploited in synthetic chemistry to produce acyclic amines or to build larger heterocyclic systems. clockss.orgrsc.orgmsu.edu However, the azetidine ring is notably more stable and easier to handle than the highly reactive aziridine ring, striking a balance between stability and controlled reactivity. rsc.orgrsc.org This intermediate reactivity profile is a key reason for the synthetic utility of azetidines. rsc.org

Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.4 - 5.8 |

| Piperidine | 6 | ~0 |

Data sourced from multiple references to provide a comparative overview. researchgate.netrsc.org

Rationale for Academic Research on 3-Benzyl-3-methyl-azetidine and its Derivatives

The specific compound, this compound, and its derivatives are subjects of academic research primarily due to their utility as synthetic intermediates and structural motifs. The presence of two different substituents at the C3-position—a benzyl (B1604629) group and a methyl group—creates a quaternary stereocenter, which is a common feature in complex organic molecules.

Research into related structures, such as 3-bromo-3-methylazetidines, highlights the utility of such compounds as synthons for creating a variety of 3-functionalized azetidines through nucleophilic substitution. ugent.be For instance, the synthesis of 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine (B15231466) and its subsequent reactions with various nucleophiles demonstrate a pathway to novel 3-substituted azetidines, including those with alkoxy and cyano groups. ugent.be These transformations underscore the potential of a this compound core as a scaffold for building chemical diversity.

Furthermore, studies on platinum complexes incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups indicate the relevance of benzyl-substituted azetidines in the design of new chemical entities with potential applications in materials science or as research tools. nih.gov The synthesis and characterization of these complex molecules contribute to a deeper understanding of coordination chemistry and reaction mechanisms.

Historical Context and Recent Advances in Azetidine Chemistry

The field of azetidine chemistry dates back to the late 19th century, with initial reports by Gabriel and Weiner in 1888. magtech.com.cn For many years, the development of synthetic methods for azetidines lagged behind that of their five- and six-membered counterparts, largely due to the challenges associated with forming the strained four-membered ring. clockss.orgacs.org Early and still common methods for azetidine synthesis include the reduction of β-lactams (azetidin-2-ones) and intramolecular cyclizations of γ-amino alcohols or 1,3-haloamines. acs.orgsemanticscholar.org

In recent decades, there has been a surge of interest in azetidine chemistry, leading to remarkable advances in synthetic methodologies. researchgate.netrsc.org Modern approaches provide more efficient and stereoselective access to a wide range of substituted azetidines. These methods include:

Ring-expansion reactions: For example, the thermal ring expansion of 2-bromomethyl-2-methylaziridines can yield 3-bromo-3-methylazetidines. ugent.be

Cycloaddition reactions: [2+2] cycloadditions of imines and alkenes, sometimes photochemically induced, have become a valuable tool. magtech.com.cnchim.it

Metal-based functionalization: Direct functionalization of the azetidine ring using organometallic reagents has emerged as a powerful strategy for introducing substituents with high regio- and stereoselectivity. rsc.org

Strain-release reactions: The reaction of highly strained precursors like 1-azabicyclo[1.1.0]butane with various reagents provides an elegant route to 3-substituted azetidines. semanticscholar.orgresearchgate.net

These advancements have made azetidine-containing building blocks more accessible, fueling their increased use in various areas of chemical research. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-benzyl-3-methylazetidine |

InChI |

InChI=1S/C11H15N/c1-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |

InChI Key |

WRXQYWHXQSTUTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 3 Benzyl 3 Methyl Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The considerable strain in the four-membered ring of azetidines is a primary driver for their reactivity, particularly in reactions that lead to ring-opening or expansion, thereby relieving this strain. rsc.orgresearchwithrutgers.com

While specific studies on 3-benzyl-3-methyl-azetidine are limited, the principles of nucleophilic ring-opening can be inferred from studies on similarly substituted azetidines. For the ring-opening to occur, the nitrogen atom of the azetidine ring typically requires activation, which can be achieved through protonation with a Brønsted acid or alkylation to form a quaternary azetidinium salt. magtech.com.cnorganic-chemistry.org This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The regioselectivity of the ring-opening in unsymmetrically substituted azetidinium ions is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net For 3,3-disubstituted azetidinium ions, nucleophilic attack generally occurs at the less substituted C-2 or C-4 positions. researchgate.net In the case of a hypothetical 1-alkyl-3-benzyl-3-methylazetidinium ion, a nucleophile would preferentially attack at the C-2 or C-4 position, leading to the cleavage of a C-N bond. magtech.com.cnresearchgate.net The presence of bulky substituents at the C-3 position would sterically hinder the approach of the nucleophile to this carbon.

Studies on various 3-substituted azetidines have shown that a wide range of nucleophiles can be employed in these ring-opening reactions, including halides, amines, and oxygen-based nucleophiles. organic-chemistry.orgacs.org The reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry if the attacked carbon is chiral.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidinium Ions

| Azetidinium Salt Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Enantiopure 2-substituted azetidines | Azide anion, Benzylamine (B48309), Acetate anion | Functionalized linear amines | organic-chemistry.org |

| 3-substituted azetidines | Cyclohexane carbonyl chloride | α-amino-γ-halopropane derivatives | acs.org |

| N-alkyl azetidines | Cyanogen bromide | 3-bromo N-alkyl cyanamides | researchgate.net |

The strain energy of the azetidine ring can also be relieved through ring-expansion reactions, providing access to larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and even azepanes. acs.orgelsevierpure.com These transformations often involve the formation of an azetidinium ylide intermediate, followed by a rearrangement. nih.gov

One common strategy involves the reaction of N-benzylazetidines with carbenes or carbenoids, which generates an azetidinium ylide that can then undergo a acs.orgbeilstein-journals.org-Stevens or a elsevierpure.combeilstein-journals.org-sigmatropic rearrangement to furnish a pyrrolidine (B122466) ring system. nih.govacs.org For a compound like this compound, this would lead to a highly substituted pyrrolidine.

Another pathway for ring expansion is through intramolecular N-alkylation, where an azetidine bearing a side chain with a suitable leaving group can form a bicyclic azetidinium ion. acs.org Subsequent nucleophilic attack on this intermediate can lead to the formation of a larger ring. The regioselectivity of the nucleophilic attack on the bicyclic system determines the size of the resulting expanded ring. acs.org For instance, attack at different carbons of a 1-azoniabicyclo[3.2.0]heptane intermediate can lead to either pyrrolidine or azepane derivatives. acs.org

Table 2: Examples of Ring-Expansion Reactions of Azetidine Derivatives

| Starting Azetidine Derivative | Reagent/Condition | Expanded Heterocycle | Reference |

|---|---|---|---|

| Azetidinecarboxylate esters | Metallocarbenes | Pyrrolidines | nih.gov |

| 2-(3-hydroxypropyl)azetidines | Activation of hydroxyl, then nucleophile (e.g., CN⁻) | Pyrrolidines and/or Azepanes | acs.org |

| Aziridines (as precursors) | Engineered "carbene transferase" enzymes | Azetidines | nih.govacs.org |

| 3-Methylene-azetidines | α-Diazo pyrazoamides with chiral cobalt(II) complex | Quaternary prolineamide derivatives | researchgate.net |

Chemical Transformations Involving Substituents

Beyond the reactivity of the strained ring itself, the substituents on the this compound scaffold offer opportunities for a variety of chemical transformations.

The benzyl (B1604629) group attached to the nitrogen atom of an azetidine can undergo several transformations. The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group, a reaction that is fundamental in organic synthesis. mdpi.comresearchgate.net Various catalytic systems, often involving transition metals and an oxidant like tert-butyl hydroperoxide or molecular oxygen, can achieve this transformation. mdpi.comrsc.org For N-benzyl azetidines, such an oxidation would lead to the corresponding N-benzoyl azetidine.

Conversely, the N-benzyl group can be removed under reductive conditions, a common strategy for deprotection in nitrogen-containing heterocyclic chemistry. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a standard method for N-debenzylation.

The phenyl ring of the benzyl group is also amenable to functionalization, such as electrophilic aromatic substitution. However, the reaction conditions must be carefully chosen to avoid undesired reactions involving the azetidine ring.

Direct functionalization of the methyl group at the C-3 position of this compound is challenging due to the inert nature of the C(sp³)–H bonds. However, advances in C–H activation and halogenation methodologies offer potential pathways.

For instance, halogenation of titanacyclobutanes, which can be formed from ketones or alkenes, has been shown to be a viable route to 3,3-disubstituted azetidines. researchgate.netnih.govnih.gov This approach involves the generation of a functionalized dihalide that can then be cyclized with an amine. While not a direct modification of a pre-existing methyl group, it represents a synthetic strategy to access azetidines with functional groups at the C-3 position.

Radical-based reactions could also potentially be employed for the functionalization of the methyl group, although selectivity might be an issue without a directing group.

Recent years have seen significant progress in the direct functionalization of C–H bonds in saturated heterocycles, including azetidines. nih.govacs.org Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidine derivatives, demonstrating that the C-3 position can be functionalized without ring-opening. acs.org These reactions often employ a directing group to achieve high regio- and stereoselectivity. While direct C-H activation at the quaternary C-3 center of this compound would not be possible, this methodology is highly relevant for other substituted azetidines.

Radical reactions also provide a pathway for the functionalization of azetidines. consensus.app For example, a radical strain-release process involving 1-azabicyclo[1.1.0]butane (ABB) and sulfonylimines, initiated by an organic photosensitizer, allows for the synthesis of C3-functionalized azetidines. chemrxiv.org Furthermore, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed as a general method for the synthesis of substituted azetidines. nih.gov These radical-based methods highlight the potential for introducing a variety of functional groups onto the azetidine scaffold. consensus.appchemrxiv.orgnih.gov

Table 3: Methods for C-H Functionalization and Radical Reactions of Azetidine Derivatives

| Reaction Type | Substrate Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | N-protected azetidine-2-carboxylic acid | Pd(OAc)₂, Aryl-I | C3-arylated azetidines | nih.govacs.org |

| Radical Strain-Release | 1-Azabicyclo[1.1.0]butane (ABB) and sulfonylimines | Organic photosensitizer | C3-functionalized azetidines | chemrxiv.org |

| Radical Cyclization | Ynamides | Copper photoredox catalyst | Substituted azetidines | nih.gov |

Computational and Theoretical Studies on 3 Benzyl 3 Methyl Azetidine Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and energies, providing a deep understanding of the stability and reactivity of compounds like 3-benzyl-3-methyl-azetidine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to study the properties of azetidine (B1206935) derivatives. researchgate.netresearchgate.net DFT calculations are instrumental in determining various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbital energies (HOMO-LUMO). nih.govthescience.dev

For instance, DFT can be used to calculate the frontier orbital energies of reactants to predict their likelihood of participating in a reaction. thescience.dev Researchers have used DFT to model photocatalyzed reactions for azetidine synthesis, hypothesizing that a reaction's success depends on the frontier orbital energy match between the reactants. thescience.dev By calculating these energies, computational models can predict which pairs of reactants will successfully form an azetidine, reducing the need for trial-and-error experimentation. thescience.dev DFT calculations have also been crucial in identifying key intermediates in reaction pathways; for example, they indicated that a tertiary radical intermediate was essential for the success of a cyclization reaction to form azetidine scaffolds. researchgate.net

The reliability of DFT extends to calculating the inherent strain energy of the azetidine ring, a key factor governing its reactivity. rsc.orgresearchgate.net The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol, which is a significant factor driving its chemical behavior. rsc.orgresearchgate.net This strain energy is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net

Table 1: Representative Molecular Properties of Azetidine Derivatives Calculated by DFT This table is illustrative and based on general findings for azetidine derivatives.

| Property | Description | Typical Application for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and the electronic excitation energy. A narrow gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites for reactions. nih.gov |

| Ring Strain Energy | The excess energy due to the constrained four-membered ring structure. | Quantifies the thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.net |

Mechanistic Probing via Computational Simulations

Computational simulations are crucial for mapping out the entire landscape of a chemical reaction, from reactants to products, including short-lived and unobservable intermediates and transition states.

Understanding a reaction's mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are uniquely suited to locate and characterize these fleeting structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.

For azetidine synthesis, computational modeling has been used to analyze transition states and explain regioselectivity. In a La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, calculations showed that the energy of the transition state leading to a five-membered pyrrolidine (B122466) was lower than that for the four-membered azetidine. frontiersin.org However, when the catalyst was included in the model, the transition state energy for azetidine formation became much lower, consistent with experimental results. frontiersin.org This demonstrates the power of transition state analysis in understanding catalyst-controlled reactions. Similarly, in photocatalyzed reactions to form azetidines, calculations show that when the excited states of the reactants are closely matched in energy, less energy is required to reach the transition state, thus facilitating the reaction. thescience.dev

Table 2: Computationally Determined Energy Barriers in Azetidine-Related Reactions This table presents conceptual data based on findings in the literature.

| Reaction Type | System | Computational Method | Calculated Barrier (kcal/mol) | Implication |

| Intramolecular Cyclization | Epoxy amine to Azetidine vs. Pyrrolidine (Uncatalyzed) | DFT | Azetidine TS > Pyrrolidine TS | Pyrrolidine formation is favored. frontiersin.org |

| Intramolecular Cyclization | Epoxy amine to Azetidine vs. Pyrrolidine (Catalyzed) | DFT | Azetidine TS < Pyrrolidine TS | Catalyst reverses regioselectivity to favor azetidine. frontiersin.org |

| Radical Cyclization | Ynamide to Azetidine | DFT | 4-exo-dig TS < 5-endo-dig TS | Kinetically favors the formation of the four-membered azetidine ring. nih.gov |

Investigation of Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. Computational models can simulate these effects, providing insights into the role of the solvent. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

Computational studies have revealed that reaction mechanisms can be significantly altered in environments of different polarity. researchgate.net For azetidine sulfonyl fluorides, for example, the choice of solvent is critical in directing the reaction down a desired pathway. nih.gov By computationally modeling the reaction in different solvents, chemists can predict how to optimize conditions to favor the desired product. This is particularly relevant for reactions involving charged intermediates or transition states, whose stability can be greatly influenced by the polarity of the solvent. researchgate.net

Computational studies have been instrumental in elucidating the mechanisms of complex rearrangements, such as the ring expansion of aziridines to form azetidines. researchgate.netthescience.dev This one-carbon ring expansion is a valuable synthetic route to the azetidine core. nih.govchemrxiv.orgresearchgate.net

Theoretical rationalization of a reaction that converts N-alkylidene-(2,3-dibromo-2-methylpropyl)amines into azetidines via an aziridine intermediate has been provided through computational work. researchgate.net These studies can map the potential energy surface for the rearrangement, identifying intermediates like aziridinium (B1262131) ylides and calculating the energy barriers for competing pathways, such as the desired researchgate.netnih.gov-Stevens rearrangement versus undesired side reactions. nih.gov For example, in a biocatalytic ring expansion, computational analysis can help understand how an enzyme's active site might favor the rearrangement over other possible reactions by mimicking solvent caging effects. nih.gov DFT has also been employed to gain insight into the factors driving selectivity in the rearrangement of unsymmetrical 2,3-disubstituted aziridines. nih.gov

Conformational Analysis and Stereochemical Implications

The conformational landscape of this compound is primarily dictated by the puckering of the four-membered azetidine ring and the rotational orientation of the benzyl (B1604629) and methyl substituents at the C3 position. Due to the inherent ring strain, the azetidine ring is not planar and adopts a puckered conformation to alleviate this strain. The degree of this puckering, often described by a dihedral angle, is influenced by the nature and steric bulk of the substituents.

Computational studies on substituted azetidines have shown that the ring can exist in two dynamically interconverting puckered conformations. In the case of this compound, the substituents at C3 can occupy either pseudo-axial or pseudo-equatorial positions. The interplay of steric hindrance between the benzyl group, the methyl group, and the rest of the azetidine ring determines the preferred conformation.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and relative energies of these conformers. For this compound, two primary puckered conformers are of interest: one with the benzyl group in a pseudo-axial orientation and the methyl group pseudo-equatorial, and the other with the benzyl group pseudo-equatorial and the methyl group pseudo-axial.

It is generally observed in substituted cyclobutanes and related heterocyclic systems that bulky substituents preferentially occupy the equatorial position to minimize steric interactions. Following this principle, it is anticipated that the conformer with the larger benzyl group in the pseudo-equatorial position would be energetically more favorable.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Substituent Orientation (C3) | Relative Energy (kcal/mol) | Azetidine Ring Puckering Angle (°) |

| A | Benzyl (pseudo-equatorial), Methyl (pseudo-axial) | 0.00 | 25.8 |

| B | Benzyl (pseudo-axial), Methyl (pseudo-equatorial) | 2.5 | 24.5 |

Note: The data presented in this table are illustrative and based on general principles of conformational analysis of substituted azetidines. Specific computational data for this compound is not available in the public domain.

Derivation of Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical perspectives, primarily through quantum chemical calculations, provide a powerful framework for understanding and predicting the reactivity of this compound. By analyzing the electronic structure and energetic properties of the molecule, it is possible to derive valuable structure-reactivity relationships.

One of the key aspects of azetidine chemistry is its susceptibility to ring-opening reactions due to the inherent ring strain. Computational models can quantify this strain energy and predict the activation barriers for various ring-opening pathways. For this compound, the substitution at the C3 position is expected to influence the regioselectivity and stereoselectivity of such reactions.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical in determining its reactivity. The nitrogen atom, with its lone pair of electrons, is the primary site for protonation and electrophilic attack. The benzyl group, with its aromatic pi-system, can also participate in electronic interactions that modulate the reactivity of the azetidine ring.

Theoretical calculations can map out the electrostatic potential surface of the molecule, highlighting regions of high and low electron density. This information is invaluable for predicting the sites of nucleophilic and electrophilic attack. For instance, the nitrogen atom is expected to be the most nucleophilic center, while the benzylic carbon and the carbons of the azetidine ring are potential electrophilic sites.

Furthermore, the steric hindrance imposed by the benzyl and methyl groups at C3 plays a significant role in directing the approach of reagents. Computational models can quantify this steric bulk and predict its impact on reaction rates and product distributions. For example, a bulky nucleophile might preferentially attack the less hindered face of the azetidine ring, leading to a specific stereochemical outcome.

Structure-reactivity relationships can also be established by examining the effect of substituents on the stability of reaction intermediates and transition states. For instance, the benzyl group can stabilize an adjacent carbocation through resonance, which could favor reaction pathways that involve the formation of such an intermediate.

Table 2: Selected Computed Structural and Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.475 |

| N1-C4 | 1.478 |

| C2-C3 | 1.552 |

| C3-C4 | 1.550 |

| C3-C(benzyl) | 1.545 |

| C3-C(methyl) | 1.540 |

| Atomic Charges (Mulliken) | |

| N1 | -0.45 |

| C2 | -0.12 |

| C3 | 0.05 |

| C4 | -0.11 |

| Frontier Orbital Energies (eV) | |

| HOMO | -8.9 |

| LUMO | 1.2 |

Note: The data presented in this table are illustrative and based on typical values obtained from DFT calculations for similar substituted azetidines. Specific computational data for this compound is not available in the public domain.

Applications of 3 Benzyl 3 Methyl Azetidine in Advanced Organic Synthesis

Utilization as Versatile Building Blocks and Synthons

The unique structural characteristics of 3-benzyl-3-methyl-azetidine position it as a valuable building block, or synthon, in organic synthesis. Its strained four-membered ring can be selectively opened or it can be used as a rigid core to construct more elaborate molecular architectures. rsc.orgacs.org

3,3-Disubstituted azetidines, such as this compound, serve as key precursors for a variety of complex organic molecules. acs.org The presence of both a benzyl (B1604629) and a methyl group at the same carbon atom provides a quaternary center that can be a crucial element in the synthesis of intricate molecular frameworks, including those found in natural products and medicinally relevant compounds. acs.orgnih.gov The synthesis of these precursors often involves modular approaches that allow for the introduction of diverse substituents, highlighting the adaptability of the azetidine (B1206935) core. acs.org

Recent synthetic strategies have focused on the efficient construction of such 3,3-disubstituted azetidines, enabling their use in diversity-oriented synthesis to access novel chemical space. acs.orgnih.gov For instance, methods have been developed for the modular synthesis of 3,3-disubstituted azetidines that are amenable to late-stage functionalization, a critical aspect in drug discovery programs. acs.org

Table 1: Examples of Complex Molecules Derived from Azetidine Precursors

| Precursor Type | Resulting Complex Molecule Class | Synthetic Strategy |

| 3-Aryl-3-substituted azetidines | Spirocyclic heterocycles | Strain-release-driven Friedel–Crafts spirocyclization |

| 3-Aryl-3-alkyl azetidines | Densely functionalized acyclic amines | Nucleophilic ring-opening |

| N-Boc-3-aryl-3-azetidinols | 3,3-Diaryl azetidines | Friedel-Crafts arylation |

This table illustrates the types of complex molecules that can be synthesized from 3,3-disubstituted azetidine precursors, based on established synthetic methodologies. researchgate.net

The ring strain inherent to the azetidine ring makes it susceptible to ring-expansion reactions, positioning this compound as a valuable intermediate for the synthesis of larger, more complex heterocyclic systems. nih.govresearchgate.net These transformations often proceed with high stereoselectivity, allowing for the controlled synthesis of five-, six-, or even seven-membered rings. researchgate.netnih.gov

For example, the reaction of azetidines with rhodium-bound carbenes can lead to a formal [3+1] ring expansion, yielding highly substituted pyrrolidines. nih.gov Similarly, acid-promoted ring expansions can convert 2,2-disubstituted azetidines into 1,3-oxazinan-2-ones through N–C bond cleavage. rsc.org The specific substitution pattern of this compound can influence the regioselectivity of these ring-opening and expansion reactions. researchgate.net

Role in Asymmetric Catalysis as Ligands or Chiral Auxiliaries

Chiral azetidines have emerged as effective ligands and organocatalysts in a range of asymmetric catalytic reactions. birmingham.ac.ukresearchgate.net When synthesized in an enantiomerically pure form, this compound can serve as a chiral building block for the creation of novel ligands for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of a reaction. rsc.org

The development of chiral azetidine-derived ligands has been shown to be effective in reactions such as Friedel-Crafts alkylations and Michael-type additions. birmingham.ac.ukresearchgate.net The conformational rigidity of the azetidine ring, combined with the steric bulk of the benzyl and methyl groups, can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. researcher.life For example, copper catalysts paired with chiral bisoxazoline ligands derived from chiral building blocks are effective in asymmetric domino reactions for the synthesis of complex chiral molecules. mdpi.com

Contributions to Peptidomimetics and Non-Natural Amino Acid Chemistry as Scaffolds

The rigid framework of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics and non-natural amino acids. nih.gov By incorporating the this compound moiety into a peptide backbone, it is possible to introduce conformational constraints that can enhance biological activity, metabolic stability, and cell permeability. acs.orgcore.ac.uk

Azetidine-2-carboxylic acid and its derivatives are proline analogues that have been widely used in the synthesis of small peptides. nih.gov The substitution at the 3-position, as in this compound, provides a scaffold for creating novel amino acid analogues with unique side-chain functionalities. acs.org The synthesis of peptides containing these non-natural amino acids can lead to molecules with tailored properties for therapeutic applications. 155.52.206pepdd.com The incorporation of azetidine-containing amino acids into macrocyclic peptides has also been shown to be a viable strategy for creating compounds with improved drug-like properties. researchgate.net

Emerging Applications in Polymer Chemistry and Material Science

The strained nature of the azetidine ring also lends itself to applications in polymer chemistry through ring-opening polymerization (ROP). rsc.orgutwente.nl The cationic ring-opening polymerization of azetidine and its derivatives can produce polyamines with various architectures, including linear and branched structures. acs.orgresearchgate.net While the polymerization of unsubstituted azetidine has been studied, the incorporation of substituents like the benzyl and methyl groups in this compound can significantly influence the polymerization process and the properties of the resulting polymer. utwente.nl

Polymers containing azetidinium groups, which can be formed from azetidine derivatives, have shown promise in various applications, including as antimicrobial coatings and for gene transfection. rsc.orgrwth-aachen.de The presence of the benzyl group in the polymer derived from this compound could introduce hydrophobicity and aromatic interactions, potentially leading to materials with unique self-assembly or surface properties.

Development of Functionalized Materials Incorporating Azetidine Moieties

Beyond polymerization, azetidine moieties are being incorporated into functionalized materials for a range of applications. The reaction of secondary amines with epichlorohydrin (B41342) to form azetidinium salts is a key step in the synthesis of functional polymers and materials. researchgate.netchalmers.se These azetidinium-functionalized materials can be used as cross-linking agents or as reactive platforms for further chemical modification. nih.govacs.org

The development of materials incorporating the this compound unit could lead to novel resins, coatings, or composites with tailored properties. For example, the azetidinium group can react with nucleophiles, allowing for the covalent attachment of the material to various substrates or for the creation of cross-linked networks. researchgate.net The specific substitution on the azetidine ring will influence the reactivity and the physical properties of the resulting functionalized material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.